n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Description
Molecular Formula and Weight
The compound has the molecular formula C$$9$$H$${13}$$N$$_3$$S , with a molecular weight of 195.29 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$${13}$$N$$_3$$S |
| Molecular Weight (g/mol) | 195.29 |
| Exact Mass | 195.0830 |
Structural Isomerism
The molecule exhibits positional isomerism due to the substitution pattern of methyl groups on the phenyl ring. For example:
- N-(2,4-Dimethylphenyl)hydrazinecarbothioamide (CAS 66298-09-7)
- N-(2,3-Dimethylphenyl)hydrazinecarbothioamide (CAS 13278-47-2)
The thiourea backbone (–NH–C(=S)–NH–) does not permit geometric or optical isomerism due to its planar structure and lack of chiral centers.
CAS Registry Number and Regulatory Classification
Regulatory Classification
Under the Globally Harmonized System (GHS) , it is classified as follows:
| Hazard Class | GHS Code | Signal Word | Precautionary Measures |
|---|---|---|---|
| Acute Toxicity (Oral) | H301 | Danger | P264, P301+P310, P405 |
The compound is listed in the European Chemicals Agency (ECHA) database under hydrazinecarbothioamide derivatives but is not currently subject to stringent regulatory controls under REACH.
Key Regulatory Notes :
Properties
IUPAC Name |
1-amino-3-(3,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHNOLKPPEJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354445 | |
| Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-33-9 | |
| Record name | 6610-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-XYLYL)-3-THIOSEMICARBAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Synthesis from 3,4-Dimethylphenyl Isothiocyanate and Hydrazine Derivatives
The most straightforward and reported method involves the reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine or hydrazine derivatives:
- Stage 1: 3,4-Dimethylphenyl isothiocyanate is reacted with t-butoxycarbonylhydrazine to form a protected intermediate.
- Stage 2: The intermediate is treated with hydrochloric acid in water to deprotect and yield N-(3,4-dimethylphenyl)hydrazinecarbothioamide.
This two-step procedure is efficient and yields the target compound with good purity. The reaction conditions typically involve mild temperatures and aqueous acidic workup to remove protecting groups.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3,4-Dimethylphenyl isothiocyanate + t-butoxycarbonylhydrazine | Room temperature, solvent not specified | Protected hydrazinecarbothioamide intermediate |
| 2 | Intermediate + HCl in water | Aqueous acidic medium | This compound |
Hydrazine Hydrate Reaction with Aromatic Isothiocyanates
A general synthetic route for hydrazinecarbothioamide derivatives involves:
- Reacting aromatic isothiocyanates with hydrazine hydrate in an ice bath to form the corresponding hydrazinecarbothioamide.
- This method has been widely applied for related compounds such as N-(4-chlorophenyl)hydrazinecarbothioamide, and by analogy, can be applied to 3,4-dimethylphenyl isothiocyanate.
This method is straightforward and typically carried out under controlled temperature to avoid side reactions.
Multi-step Synthesis via Thiosemicarbazides and Cyclization
Some literature describes multi-step syntheses involving:
- Formation of thiosemicarbazide derivatives from hydrazinecarbothioamide intermediates.
- Cyclization reactions under alkaline or oxidative conditions to form heterocyclic thiadiazole derivatives.
While this is more complex, the initial hydrazinecarbothioamide intermediate is commonly prepared by reacting hydrazine derivatives with isothiocyanates or carbonyl compounds followed by further transformations.
Summary Table of Preparation Methods
Detailed Research Findings
- The reaction of 3,4-dimethylphenyl isothiocyanate with t-butoxycarbonylhydrazine followed by acidic deprotection is a reliable synthetic route with documented yields and purity, as demonstrated in medicinal chemistry studies.
- Hydrazine hydrate reacts readily with aromatic isothiocyanates at low temperature to give hydrazinecarbothioamides, a method validated by synthesis of analogous compounds.
- Further transformations of hydrazinecarbothioamides to thiadiazoles or triazoles involve cyclization reactions under alkaline or oxidative conditions, expanding the utility of the intermediate.
- Solvent-free syntheses of hydrazinecarbothioamide derivatives have been reported, highlighting the potential for more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dimethylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Methods:
The synthesis of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide in the presence of a base like sodium hydroxide. The reaction is conducted under reflux conditions, followed by product isolation through filtration and recrystallization.
Chemical Reactions:
This compound undergoes several significant chemical reactions:
- Oxidation: It can be oxidized to produce sulfoxides or sulfones.
- Reduction: It can be reduced to yield various hydrazine derivatives.
- Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.
Biological Applications
Enzyme Inhibition:
this compound has been studied for its potential as an enzyme inhibitor. It interacts with specific molecular targets such as enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their structure. This mechanism is pertinent in research focused on oxidative stress and apoptosis pathways .
Anti-apoptotic Effects:
Recent studies have indicated that derivatives of this compound exhibit anti-apoptotic properties. For instance, certain derivatives demonstrated protective effects against renal ischemia/reperfusion injury by modulating oxidative stress markers and inhibiting caspases involved in apoptosis .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is utilized as a precursor for specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex organic compounds .
Pharmaceutical Development:
The compound's diverse biological activities make it a candidate for pharmaceutical applications. Its derivatives are being explored for potential therapeutic uses, including anticancer properties and as agents against multidrug resistance in cancer treatments .
Case Study 1: Enzyme Inhibition
A study evaluated the effects of this compound on caspase activity in renal tissue subjected to ischemia/reperfusion. The results indicated that specific derivatives significantly reduced active caspase levels compared to controls, suggesting their potential as therapeutic agents in preventing cell death during renal injury .
Case Study 2: Anticancer Activity
Research into the anticancer properties of thiosemicarbazones related to this compound showed promising results against P-glycoprotein-expressing cancer cells. The selective cytotoxicity observed indicates a potential pathway for overcoming drug resistance in chemotherapy .
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
The position of dimethyl substituents on the phenyl ring significantly influences molecular geometry and intermolecular interactions:
| Compound | Substituent Position | Dihedral Angle (Aromatic Ring vs. SCNN Group) | Crystal Packing |
|---|---|---|---|
| N-(3,4-Dimethylphenyl) | 3,4- | 85.3° (non-planar) | Centrosymmetric dimers via N-H∙∙∙S bonds |
| N-(2,5-Dimethylphenyl) | 2,5- | 7.2° (near-planar) | Linear chains via N-H∙∙∙O/N interactions |
| N-(2,4-Dimethylphenyl) | 2,4- | Not reported | Dimerization via bifurcated H-bonds |
Key Findings :
Spectroscopic and Electronic Properties
FT-IR and NMR Features :
- C=S Stretch : All compounds show a strong C=S absorption band at ~1180–1210 cm⁻¹ in FT-IR .
- NH Signals : ¹H NMR reveals exchangeable NH protons at δ 10.70–12.74 ppm for the 3,4-dimethylphenyl derivative , compared to δ 12.59 ppm for the pyridin-2-yl analog .
Nonlinear Optical (NLO) Properties:
| Compound | Dipole Moment (μ, Debye) | Hyper-Polarizability (β, ×10⁻³⁰ esu) |
|---|---|---|
| N-(3,4-Dimethylphenyl) | Not reported | Not reported |
| N-(Pyridin-2-yl) | 4.82 | 8.34 |
| Coumarin-thiosemicarbazones | 5.21–6.15 | 9.87–12.45 |
Key Findings :
- Electron-withdrawing groups (e.g., pyridin-2-yl, coumarin) enhance NLO activity compared to dimethylphenyl derivatives .
Antioxidant Activity:
All N-(dimethylphenyl)hydrazinecarbothioamides exhibit potent radical scavenging, with IC₅₀ values <10 µM against DPPH and ABTS radicals .
Anticancer Activity (MCF-7 Breast Cancer Cells):
| Compound | Substituent Position | IC₅₀ (µM) | Reference Drug (Doxorubicin IC₅₀) |
|---|---|---|---|
| N-(3,4-Dimethylphenyl) | 3,4- | 2.1 | 0.8 (Doxorubicin) |
| N-(2,5-Dimethylphenyl) | 2,5- | 0.8 | |
| N-(2,4-Dimethylphenyl) | 2,4- | 1.5 |
Biological Activity
Overview
n-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl hydrazine with carbon disulfide and an appropriate amine source. The process can be optimized using various solvents and temperatures to enhance yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, in studies involving various cancer cell lines, the compound demonstrated selective cytotoxicity against multidrug-resistant (MDR) cells. This selectivity is crucial in overcoming the limitations posed by conventional chemotherapeutics.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 13.82 | 2.8 |
| ZR-75B | 5.06 | 4.2 |
| NIH 3T3 | 8.12 | - |
The compound's efficacy was compared against standard chemotherapeutics such as doxorubicin and vincristine, with notable results indicating a lower resistance profile in MDR cell lines when treated with this compound .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Apoptotic Pathways : The compound has been shown to inhibit caspase-3 activity, a critical executor of apoptosis. In vitro assays revealed that it significantly reduced apoptotic markers in treated cells .
- Modulation of Drug Resistance Proteins : Studies suggest that the compound may interact with P-glycoprotein (P-gp), enhancing drug accumulation within cancer cells and thereby reversing drug resistance .
Case Studies
- Study on Renal Protection : In an experimental model of renal ischemia/reperfusion injury, this compound exhibited protective effects by reducing tissue damage and apoptosis markers compared to control groups treated with standard anti-apoptotic agents like N-acetylcysteine (NAC) .
- Antioxidant Activity : The compound's antioxidant properties were evaluated alongside its anticancer effects. It demonstrated significant free radical scavenging activity, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other hydrazinecarbothioamides to understand its unique pharmacological profile.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Caspase inhibition |
| Isatin derivatives | Moderate | High | P-gp modulation |
| Other hydrazone derivatives | Low | Low | Non-specific pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
